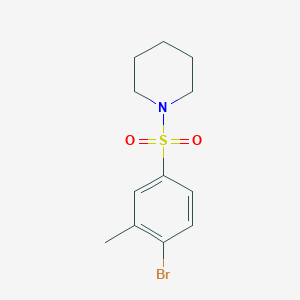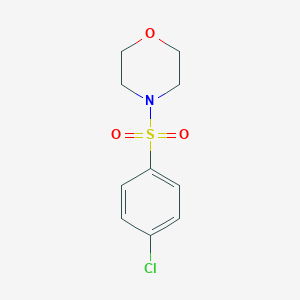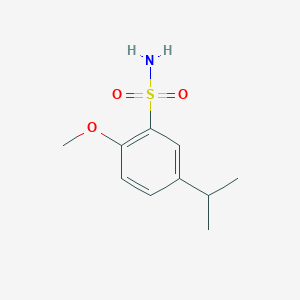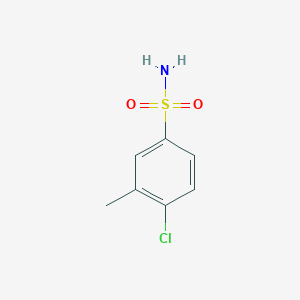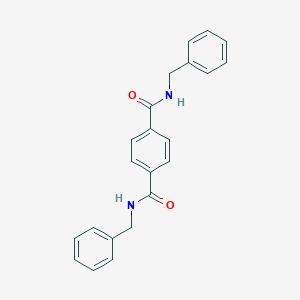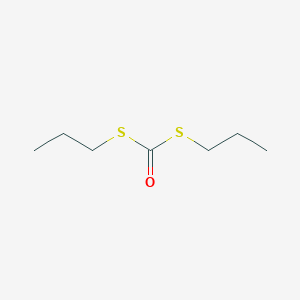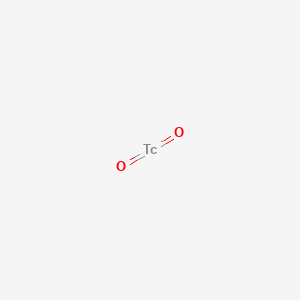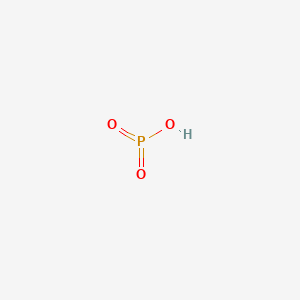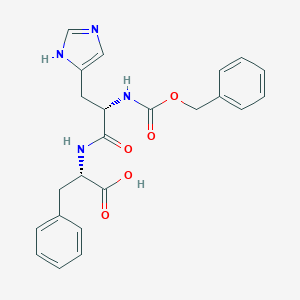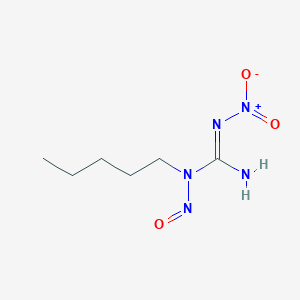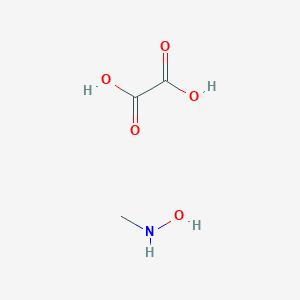
N-Methylhydroxylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylhydroxylamine oxalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agriculture, and material sciences. This compound is a colorless crystalline solid that is soluble in water and has a molecular weight of 152.14 g/mol.
Mechanism Of Action
The mechanism of action of N-Methylhydroxylamine oxalate is not fully understood. However, it is believed to work through the inhibition of certain enzymes and the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
N-Methylhydroxylamine oxalate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been found to modulate the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-Methylhydroxylamine oxalate in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and easy to synthesize. However, one of the limitations is its instability in certain conditions, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the study of N-Methylhydroxylamine oxalate. One area of research is the development of new pharmaceuticals based on its anti-inflammatory properties. Another area is the study of its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways in the body.
Synthesis Methods
The synthesis of N-Methylhydroxylamine oxalate can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with formaldehyde and subsequent reaction with oxalic acid. Another method involves the reaction of N-methylhydroxylamine with oxalic acid in the presence of a catalyst.
Scientific Research Applications
N-Methylhydroxylamine oxalate has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to have anti-inflammatory properties and has shown promising results in the treatment of diseases such as rheumatoid arthritis. In agriculture, it has been used as a plant growth regulator and has been found to increase the yield of crops such as rice and wheat. In material sciences, it has been used as a reducing agent in the synthesis of nanoparticles.
properties
CAS RN |
14479-21-1 |
|---|---|
Product Name |
N-Methylhydroxylamine oxalate |
Molecular Formula |
C3H7NO5 |
Molecular Weight |
137.09 g/mol |
IUPAC Name |
N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/C2H2O4.CH5NO/c3-1(4)2(5)6;1-2-3/h(H,3,4)(H,5,6);2-3H,1H3 |
InChI Key |
AANPZKMNFXPEOQ-UHFFFAOYSA-N |
SMILES |
CNO.C(=O)(C(=O)O)O |
Canonical SMILES |
CNO.C(=O)(C(=O)O)O |
synonyms |
N-Methylhydroxylamine oxalate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




